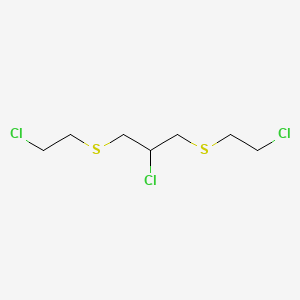![molecular formula C8H6N2S B13950772 4,7-Methano-7H-thieno[2,3-E][1,3]diazepine CAS No. 478919-88-9](/img/structure/B13950772.png)
4,7-Methano-7H-thieno[2,3-E][1,3]diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Methano-7H-thieno[2,3-E][1,3]diazepine is a heterocyclic compound with a unique structure that combines elements of thieno and diazepine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-7H-thieno[2,3-E][1,3]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno compound with a diazepine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4,7-Methano-7H-thieno[2,3-E][1,3]diazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
4,7-Methano-7H-thieno[2,3-E][1,3]diazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4,7-Methano-7H-thieno[2,3-E][1,3]diazepine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-E][1,3]diazepine: Lacks the methano bridge, resulting in different chemical properties.
Benzodiazepine: Contains a benzene ring instead of a thieno ring, leading to different biological activities.
Pyrido[2,3-E][1,3]diazepine: Contains a pyridine ring, which alters its reactivity and applications.
Uniqueness
4,7-Methano-7H-thieno[2,3-E][1,3]diazepine is unique due to its methano bridge, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for research and development in various fields .
Propiedades
Número CAS |
478919-88-9 |
|---|---|
Fórmula molecular |
C8H6N2S |
Peso molecular |
162.21 g/mol |
Nombre IUPAC |
5-thia-8,10-diazatricyclo[6.2.1.02,6]undeca-1,3,6,9-tetraene |
InChI |
InChI=1S/C8H6N2S/c1-2-11-8-4-10-3-7(6(1)8)9-5-10/h1-2,4-5H,3H2 |
Clave InChI |
IJFVUDFNMSYDBP-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C3C=CSC3=CN1C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane](/img/structure/B13950697.png)
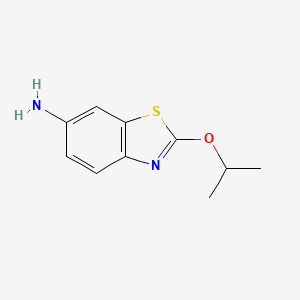
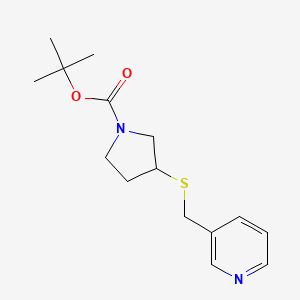
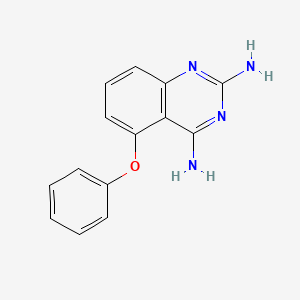
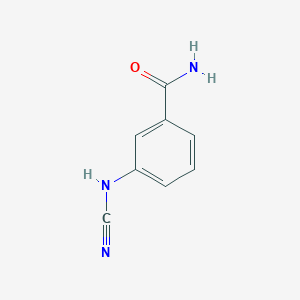
![tert-Butyl 2-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13950725.png)
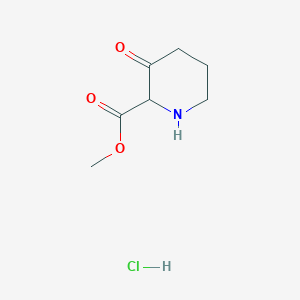

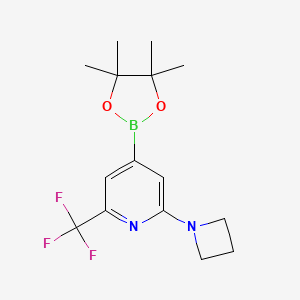
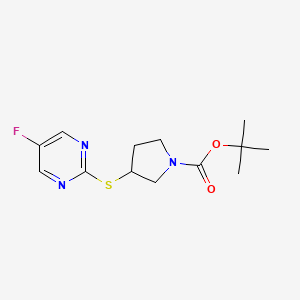
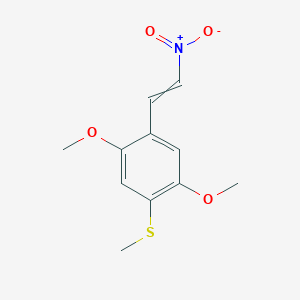
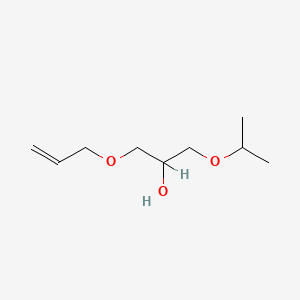
![3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13950761.png)
